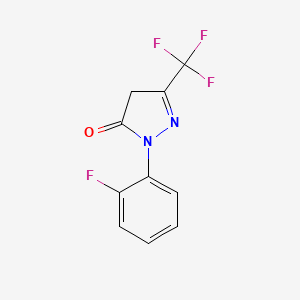
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, also known as 2-fluoro-3-trifluoromethyl-4,5-dihydro-1H-pyrazol-5-one, is a chemical compound composed of a pyrazol-5-one ring structure with two fluorine atoms and one trifluoromethyl group attached to the ring. It is a synthetic compound with a wide range of applications in the scientific research community. This compound has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in the scientific research community. It has been used as a starting material for the synthesis of various pharmaceuticals and other organic compounds. It has also been used as a reagent for the synthesis of other pyrazol-5-ones. In addition, it has been used as a catalyst in organic reactions and as a ligand in coordination chemistry. Furthermore, it has been used in the synthesis of various polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is thought that the trifluoromethyl group of the compound may act as a Lewis acid, allowing it to act as a catalyst in certain reactions. In addition, the two fluorine atoms may act as electron-withdrawing groups, increasing the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one have not been extensively studied. However, it has been suggested that the compound may have anti-inflammatory and analgesic effects, as well as potential anti-tumor activity. In addition, it has been suggested that the compound may have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one has several advantages and limitations for use in laboratory experiments. One of the main advantages is that the compound is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound and can be stored for long periods of time. However, the compound is also relatively reactive and may require special handling and storage conditions. Furthermore, due to its reactivity, it may not be suitable for use in certain types of experiments.
Orientations Futures
The potential applications of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one are still being explored. Some potential future directions include further research into its biochemical and physiological effects, as well as its potential use as a catalyst in organic reactions. In addition, further research into the mechanism of action of the compound may lead to the development of new synthetic methods and new applications for the compound. Finally, further research into the compound’s potential antioxidant properties may lead to new therapeutic applications.
Méthodes De Synthèse
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized in various ways. One of the most popular methods involves the reaction of 2-fluorobenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethyl-substituted pyrazol-5-one in a single step. Another method involves the reaction of 2-fluorobenzaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethyl-substituted pyrazol-5-one in two steps.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-6-3-1-2-4-7(6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGWNBUNGDVZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

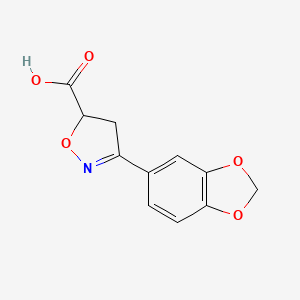
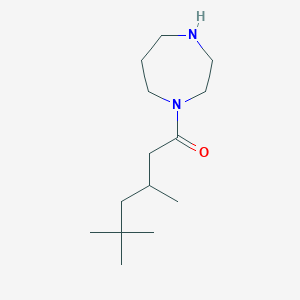

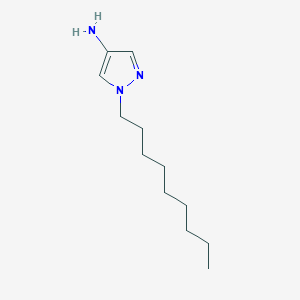
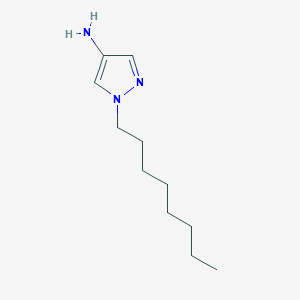
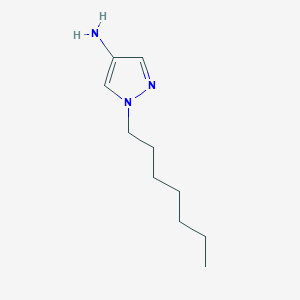

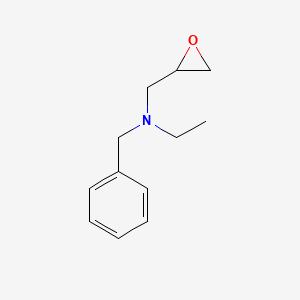

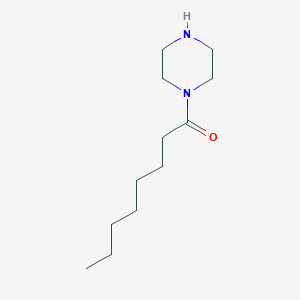
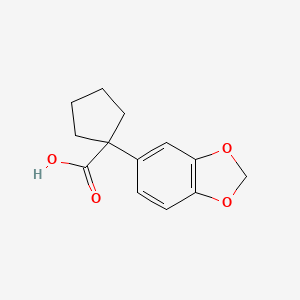
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
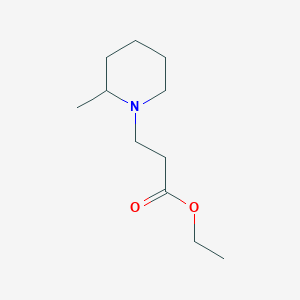
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)